(4-Bromobenzoyl)sulfamic acid
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Overview
Description
(4-Bromobenzoyl)sulfamic acid is an organic compound that features a bromine atom attached to the benzene ring at the para position and a sulfamic acid group attached to the benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromobenzoyl)sulfamic acid typically involves the reaction of 4-bromobenzoic acid with sulfamic acid. One common method involves the use of a solvent such as glacial acetic acid and an oxidant like oxygen. The reaction is carried out under controlled temperature conditions, usually between 75-85°C, to ensure the efficient formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is often purified through crystallization or other separation techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
(4-Bromobenzoyl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the bromine atom to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
(4-Bromobenzoyl)sulfamic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Bromobenzoyl)sulfamic acid involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoic acid: Similar in structure but lacks the sulfamic acid group.
Sulfamic acid: Contains the sulfamic acid group but lacks the bromobenzoyl group.
Uniqueness
(4-Bromobenzoyl)sulfamic acid is unique due to the presence of both the bromobenzoyl and sulfamic acid groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications that require specific functional groups.
Properties
CAS No. |
89782-97-8 |
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Molecular Formula |
C7H6BrNO4S |
Molecular Weight |
280.10 g/mol |
IUPAC Name |
(4-bromobenzoyl)sulfamic acid |
InChI |
InChI=1S/C7H6BrNO4S/c8-6-3-1-5(2-4-6)7(10)9-14(11,12)13/h1-4H,(H,9,10)(H,11,12,13) |
InChI Key |
NXFPZTXBZQSDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NS(=O)(=O)O)Br |
Origin of Product |
United States |
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